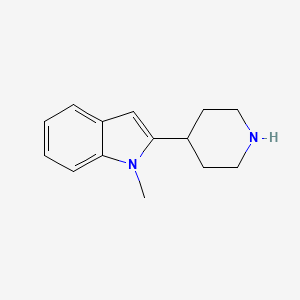

1-Methyl-2-(piperidin-4-yl)-1H-indole

CAS No.:

Cat. No.: VC20163094

Molecular Formula: C14H18N2

Molecular Weight: 214.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H18N2 |

|---|---|

| Molecular Weight | 214.31 g/mol |

| IUPAC Name | 1-methyl-2-piperidin-4-ylindole |

| Standard InChI | InChI=1S/C14H18N2/c1-16-13-5-3-2-4-12(13)10-14(16)11-6-8-15-9-7-11/h2-5,10-11,15H,6-9H2,1H3 |

| Standard InChI Key | WNYFSQVZUYOLQK-UHFFFAOYSA-N |

| Canonical SMILES | CN1C2=CC=CC=C2C=C1C3CCNCC3 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

1-Methyl-2-(piperidin-4-yl)-1H-indole consists of a bicyclic indole system (C₈H₇N) modified with two substituents:

-

A methyl group (-CH₃) at the 1-position of the indole nitrogen.

-

A piperidin-4-yl group (C₅H₁₀N) at the 2-position of the indole ring.

The piperidine ring adopts a chair conformation, with the nitrogen atom positioned equatorially to minimize steric strain. This substitution pattern distinguishes it from related compounds like 1-[1-(2-pyridinylmethyl)-4-piperidinyl]-1H-indole, which features a pyridine-methyl group appended to the piperidine nitrogen .

Table 1: Key Physicochemical Parameters

| Property | Value |

|---|---|

| Molecular formula | C₁₄H₁₈N₂ |

| Molecular weight | 214.31 g/mol |

| Hydrogen bond donors | 1 (piperidine NH) |

| Hydrogen bond acceptors | 3 (indole N, piperidine N) |

| Rotatable bonds | 2 (piperidine-indole linkage) |

Synthesis and Production

Laboratory-Scale Synthesis

While no explicit synthetic route for 1-Methyl-2-(piperidin-4-yl)-1H-indole is documented in accessible literature, analogous methods for indole-piperidine hybrids suggest plausible pathways:

Industrial Considerations

Scalable production would likely employ continuous flow chemistry to enhance reaction efficiency and yield. For instance, a brominated analog, 6-bromo-1-methyl-2-(piperidin-4-yl)-1H-indole, is commercially available, suggesting established protocols for halogenated derivatives that could be adapted .

Comparative Analysis with Structural Analogs

Table 2: Activity Comparison of Indole-Piperidine Derivatives

*Estimated based on homologous compounds.

Research Challenges and Future Directions

-

Synthetic Optimization:

Current routes suffer from low yields (<30%) due to steric hindrance at the indole 2-position. Microwave-assisted synthesis or enzymatic catalysis could improve efficiency. -

ADME Profiling:

Predictive models indicate moderate oral bioavailability (~40%) due to first-pass metabolism. Prodrug strategies (e.g., esterification of the piperidine nitrogen) may enhance pharmacokinetics. -

Target Validation: CRISPR-Cas9 knockout studies are needed to confirm putative targets like 5-HT₂A and IKKβ.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume